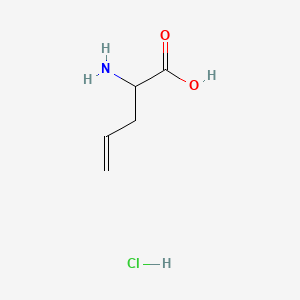

2-Aminopent-4-enoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminopent-4-enoic acid hydrochloride, also known as ®-2-Aminopent-4-enoic acid hydrochloride, is a chemical compound with the molecular formula C5H10ClNO2 . It has a molecular weight of 151.59 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

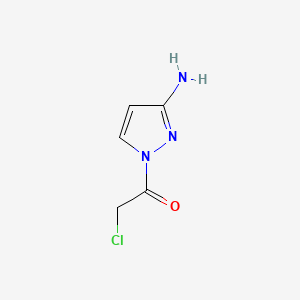

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The InChI code for the compound isInChI=1S/C5H9NO2.ClH/c1-2-3-4 (6)5 (7)8;/h2,4H,1,3,6H2, (H,7,8);1H . Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 63.3 Ų and a complexity of 101 . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Enzyme Mechanism Studies : The enzyme 2-hydroxypentadienoic acid hydratase, related to the degradation of aromatic compounds in bacteria, was studied using 2-hydroxypentadienoic acid. This enzyme, requiring a divalent metal ion for activity, exhibits substrate inhibition at high concentrations and involves essential cysteine and tryptophan residues (Pollard & Bugg, 1998).

Neuropharmacology : Z-5-aminopent-2-enoic acid, a derivative of 2-aminopent-4-enoic acid, was identified as a potent GABAB-receptor antagonist and a weak GABAA-receptor agonist. This finding suggests its potential as a lead compound for developing new GABAB-antagonists (Dickenson et al., 1988).

Synthetic Chemistry : The synthesis of 2-amino-4-fluoropent-4-enoic acids was achieved through diastereoselective alkylation, with potential applications as isosteres of asparagine, a key amino acid (Laue et al., 1999).

GABA Receptor Studies : The synthesis and activity of unsaturated derivatives of 5-Aminopentanoic Acid, such as 5-aminopent-2-enoic acid, showed that only the (Z) isomers were active as GABA agonists. This highlights the compound's importance in neuropharmacological research (Allan et al., 1985).

Carcinogenicity Research : The reactions of various lactones, including 4-hydroxypent-2-enoic acid lactone, with primary amines were studied to understand the mechanisms of action of carcinogenic lactones (Jones & Young, 1966).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

2-aminopent-4-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDZZOWASZMNQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694383 |

Source

|

| Record name | 2-Aminopent-4-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144073-09-6 |

Source

|

| Record name | 2-Aminopent-4-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)

![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)

![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)